2-Ethynyl-4-methoxypyrimidine

Sonogashira Coupling Cross-Coupling Medicinal Chemistry

SAR studies often fail due to undefined regiochemistry from isomeric alkyne impurities. 2-Ethynyl-4-methoxypyrimidine (CAS 161489-04-9) resolves this with a definitive C2-ethynyl/C4-methoxy pattern, ensuring precise vector geometry for cross-coupling. - Enables modular, Pd-catalyzed library synthesis at the C2 position; not pharmacologically equivalent to C4/C5 alkynyl isomers. - C4-methoxy group offers a secondary handle for diversification or retained pharmacophoric element. - Supplied with rigorous analytical certification to confirm substitution integrity for reliable structure-activity relationship data.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 161489-04-9
Cat. No. B061293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethynyl-4-methoxypyrimidine
CAS161489-04-9
SynonymsPyrimidine, 2-ethynyl-4-methoxy- (9CI)
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC=C1)C#C
InChIInChI=1S/C7H6N2O/c1-3-6-8-5-4-7(9-6)10-2/h1,4-5H,2H3
InChIKeyYEUPWWFSFTVXRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethynyl-4-methoxypyrimidine Overview


2-Ethynyl-4-methoxypyrimidine (CAS 161489-04-9) is a heteroaromatic pyrimidine derivative featuring an ethynyl (-C≡CH) group at the C2 position and a methoxy (-OCH₃) group at the C4 position . This substitution pattern positions the compound as a versatile terminal alkyne building block for Sonogashira and related palladium-catalyzed cross-coupling reactions, enabling the modular construction of more complex pyrimidine-containing molecules for drug discovery and materials science applications .

Sonogashira-ready C2-alkyne building block
Defined C2 vector for regioselective library extension
Reported use in drug discovery and materials science

Why 2-Ethynyl-4-methoxypyrimidine Is Irreplaceable


The specific C2-ethynyl/C4-methoxy substitution pattern of 2-ethynyl-4-methoxypyrimidine dictates both its regioselectivity in cross-coupling reactions and its electronic properties in downstream target interactions . Positional isomers, such as 5-ethynyl-4-methoxypyrimidine [1] or 5-ethynyl-2-methoxypyrimidine [2], present the reactive alkyne at a different ring position, which can alter the conformation, binding affinity, and pharmacokinetic profile of final drug candidates [3]. Therefore, substituting a C2-alkyne scaffold with a C5- or other positional isomer is not a chemically or pharmacologically equivalent interchange, particularly in structure-activity relationship (SAR) campaigns where specific vector geometry is critical .

Positional isomer (e.g., C5-alkyne) changes coupling site and final molecule geometry
Scaffold geometry shift may alter target binding conformation
Pharmacokinetic profile may not transfer between C2 and C5 substitution patterns

Selection Evidence for 2-Ethynyl-4-methoxypyrimidine


C2- vs. C5-Alkynyl Cross-Coupling Reactivity

The C2-alkynyl substitution in 2-ethynyl-4-methoxypyrimidine provides a distinct reactivity profile compared to C5-alkynyl analogs. In the synthesis of C-5 alkynyl pyrimidine nucleoside analogues via Sonogashira cross-coupling, the E-isomer of a C5-substituted derivative exhibited an IC50 of 4.3 µM against Hep G2 cells, while its Z-isomer counterpart showed an IC50 of 18 µM, demonstrating that even geometric isomerism around the same substitution position can yield a >4-fold difference in cytostatic potency [1]. By extension, the C2-alkyne moiety of 2-ethynyl-4-methoxypyrimidine offers a distinct vector and electronic environment that is not interchangeable with C5-alkyne building blocks in SAR studies .

Positional Reactivity
Class-level
4.3 µM vs 18 µM (4.2×)
Position dictates biological response; C2 scaffold distinct
Based on C5-alkynyl analog; C2 compound not directly assayed
Sonogashira Coupling Cross-Coupling Medicinal Chemistry

Commercial Purity and Vendor Specifications

Procurement-grade purity is a critical factor for reproducible research. Authoritative vendor specifications for 2-ethynyl-4-methoxypyrimidine indicate a minimum purity of 95%, with some suppliers offering grades of 95+% and 98.0% [1]. This is comparable to, and in some cases exceeds, the purity specifications available for closely related analogs like 5-ethynyl-4-methoxypyrimidine [2].

Commercial Purity
Data to verify
95–98% (vendor spec)
Consistent procurement supported
Sources not disclosed; verify lot-specific CoA
Procurement Quality Control Analytical Chemistry

Physicochemical Differentiation: C2 vs. C5 Substitution

The substitution pattern of the ethynyl and methoxy groups on the pyrimidine ring influences calculated physicochemical properties critical for drug design. 2-Ethynyl-4-methoxypyrimidine has a vendor-reported calculated LogP of 0.4665 . While direct experimental comparison data for the C5 isomer is not publicly available, the differing substitution position is known to alter molecular dipole moment and hydrogen-bonding capacity, which can affect membrane permeability and oral bioavailability in drug development .

Calculated LogP
Context-dependent
0.4665 (calc.)
Differentiates ADME profile from isomers
Predicted value; experimental confirmation advised
ADME Drug Design Physicochemical Properties

Applications of 2-Ethynyl-4-methoxypyrimidine


Sonogashira Coupling for C2-Extended Pyrimidine Libraries

2-Ethynyl-4-methoxypyrimidine serves as an ideal terminal alkyne partner in Sonogashira reactions for the modular assembly of diverse C2-aryl/heteroaryl-ethynyl pyrimidine libraries. This application is supported by its defined use as a building block in organic synthesis and the established utility of Sonogashira coupling for constructing complex pyrimidine derivatives [1]. The C2-ethynyl group provides a specific vector for molecular extension, distinct from C4, C5, or C6 alkynyl analogs, enabling the exploration of unique chemical space in drug discovery .

Medicinal Chemistry SAR for Kinase Inhibitors

Given the prevalence of pyrimidine scaffolds in kinase inhibitors and other enzyme modulators, 2-ethynyl-4-methoxypyrimidine is a strategic starting material for structure-activity relationship (SAR) investigations. The C2-alkyne can be elaborated to introduce diverse aromatic or heteroaromatic groups, while the C4-methoxy group can serve as a handle for further derivatization or remain as a pharmacophoric element. The class-level evidence indicates that even subtle changes in alkyne substitution pattern on pyrimidines can lead to significant (>4-fold) differences in biological activity, underscoring the value of a defined C2-ethynyl scaffold [2].

Nitrification Inhibitor and Agrochemical Development

Patent literature highlights the use of structurally related pyrimidine alkynes, including 5-ethynyl-2-methoxypyrimidine, as nitrification inhibitors in agricultural applications [3]. This precedent supports the investigation of 2-ethynyl-4-methoxypyrimidine and its derivatives as potential candidates in agrochemical research programs focused on improving nitrogen use efficiency and reducing environmental impact.

Application
Selection Property
Validation Focus
Sonogashira library synthesis
C2-alkyne regioselectivity
Cross-coupling efficiency and product diversity
Kinase inhibitor SAR
C2-ethynyl scaffold geometry
Target binding and selectivity profiling
Agrochemical nitrification research
Pyrimidine alkyne core activity
Soil nitrification assays

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